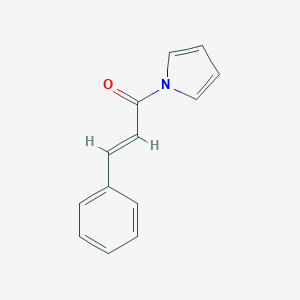

1-Cinnamoylpyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cinnamoylpyrrole is an alkaloid isolated from Piper nigrum . It is used for reference standards, pharmacological research, and as an inhibitor .

Synthesis Analysis

The first biosynthesis of cinnamylamine was achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . Pyrrole synthesis involves reactions such as the Paal-Knorr pyrrole condensation and the use of catalysts like iron (III) chloride .Molecular Structure Analysis

The molecular formula of 1-Cinnamoylpyrrole is C13H11NO . Its molecular weight is 197.2 g/mol .Physical And Chemical Properties Analysis

1-Cinnamoylpyrrole is a powder and its melting point is between 101-105℃ . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Treatment of Ischemic Stroke

1-Cinnamoylpyrrole-derived alkaloids from the genus Piper have shown promise as agents for ischemic stroke . These alkaloids have been found to have antineuroinflammatory and antioxidative stress effects . The research aimed to explore these effects and their mechanism on ischemic stroke .

Neuroinflammation and Oxidative Stress

The cinnamoylpyrrole-derived alkaloids significantly affected neuroinflammation and oxidative stress . The representative compound not only inhibited neuroinflammation and oxidative stress induced by Lipopolysaccharide (LPS) or Oxygen‒glucose deprivation/reperfusion (OGD/R) insult, but also alleviated cerebral ischemic injury induced by transient middle cerebral artery occlusion (tMCAO) .

Targeting eEF1A1

The fundamental mechanism of 1-Cinnamoylpyrrole’s effect involves targeting eEF1A1 . This promotes antineuroinflammatory and antioxidative stress activities via the NF-κB and NRF2 signaling pathways . The therapeutic impact of 1-Cinnamoylpyrrole on cerebral ischemic injury might rely on its ability to target eEF1A1, leading to antineuroinflammatory and antioxidative stress effects .

4. Potential Therapeutic Agent for Ischemic Stroke The novel discovery highlights eEF1A1 as a potential target for ischemic stroke treatment and shows that 1-Cinnamoylpyrrole, as a lead compound that targets eEF1A1, may be a promising therapeutic agent for ischemic stroke .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cinnamoylpyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)